7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol is a halogenated quinoline derivative featuring an iodine atom at the 7-position and a 2-methoxyphenyl group at the 5-position of the 8-hydroxyquinoline scaffold. It is a member of the 5-arylquinolin-8-ol class, which has been explored for monoamine oxidase (MAO) inhibition, metal chelation, and as a synthetic building block for more complex quinoline-based structures.

Molecular Formula C16H12INO2
Molecular Weight 377.18 g/mol
CAS No. 648896-60-0
Cat. No. B12880442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol
CAS648896-60-0
Molecular FormulaC16H12INO2
Molecular Weight377.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I
InChIInChI=1S/C16H12INO2/c1-20-14-7-3-2-5-10(14)12-9-13(17)16(19)15-11(12)6-4-8-18-15/h2-9,19H,1H3
InChIKeyALTWGZIIKCUULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol (CAS 648896-60-0): A 5-Aryl-7-Iodo-8-Hydroxyquinoline with Quantifiable MAO‑B Selectivity and Synthetic Versatility


7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol is a halogenated quinoline derivative featuring an iodine atom at the 7-position and a 2-methoxyphenyl group at the 5-position of the 8-hydroxyquinoline scaffold [1]. It is a member of the 5-arylquinolin-8-ol class, which has been explored for monoamine oxidase (MAO) inhibition, metal chelation, and as a synthetic building block for more complex quinoline-based structures [2].

Why Generic 5-Arylquinolin-8-ols Cannot Substitute for 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol


The 7-iodo and 5-(2-methoxyphenyl) substitution pattern in this compound is not interchangeable with other 5-arylquinolin-8-ols. The iodine atom at C7 provides a handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable divergent library synthesis . Furthermore, the specific 2-methoxyphenyl group at C5, combined with the iodine substituent, results in a unique MAO‑B inhibitory profile (IC50 = 1.13 µM) with marked selectivity over MAO‑A (>100 µM) [1]. These properties are not retained in the parent 5-phenylquinolin-8-ol or in 7-iodoquinolin-8-ol, making the target compound a distinct molecular entity for both biological and synthetic applications.

Quantitative Evidence Differentiating 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol from Closest Analogs


MAO‑B Inhibition and Subtype Selectivity: 9‑Fold More Potent than 8-Hydroxyquinoline Hybrids

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol inhibits monoamine oxidase B (MAO‑B) with an IC50 of 1.13 µM, while showing no significant inhibition of MAO‑A (IC50 > 100 µM) [1]. In contrast, a series of donepezil–propargylamine–8-hydroxyquinoline hybrids, which serve as representative 8-hydroxyquinoline-based MAO‑B inhibitors, exhibited a substantially higher IC50 of 10.2 ± 0.9 µM for MAO‑B under comparable assay conditions [2].

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Lipophilicity (ALogP) Tuned for Balanced Solubility and Permeability

The calculated ALogP for 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol is 2.58 [1]. This value is notably lower than the XlogP of 3.6 reported for the simpler 5-phenylquinolin-8-ol analog .

Lipophilicity ADME Blood-Brain Barrier

High Purity and Batch-Specific QC Documentation for Reproducible Research

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol is supplied by Bidepharm with a standard purity of 97% and includes batch-specific quality control documentation comprising NMR, HPLC, and GC analyses . This level of QC support is not uniformly available for custom-synthesized 5-arylquinolin-8-ol analogs, which may be delivered with unverified purity or without analytical data.

Quality Control Reproducibility Procurement

Iodine Handle Enables Divergent Synthesis via Palladium-Catalyzed Cross-Coupling

The iodine atom at the 7-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings . This functionalization potential distinguishes 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol from analogs lacking a halogen substituent (e.g., 5-phenylquinolin-8-ol), which cannot undergo direct C–C bond formation at this position without additional halogenation steps.

Synthetic Chemistry Cross-Coupling Library Synthesis

Enhanced Molecular Complexity and Mass for Increased Target Engagement

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol has a molecular weight of 377.18 g/mol , significantly higher than the core 5-phenylquinolin-8-ol scaffold (MW 221.25 g/mol) [1]. The presence of both iodine (atomic mass 126.9) and a methoxy-substituted phenyl group increases the molecular weight and complexity, which can translate into enhanced binding site occupancy and improved ligand efficiency metrics during hit-to-lead optimization.

Molecular Weight Structure-Based Drug Design Hit-to-Lead

High-Impact Application Scenarios for 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol in Drug Discovery and Chemical Biology


MAO‑B Inhibitor Lead Optimization for Neurodegenerative Disease

The compound’s potent MAO‑B inhibition (IC50 = 1.13 µM) and >88‑fold selectivity over MAO‑A [1] make it an ideal starting point for medicinal chemistry campaigns targeting Parkinson’s disease or Alzheimer’s disease. The iodine substituent allows rapid analoging via Suzuki coupling to explore structure-activity relationships and improve pharmacokinetic properties.

Divergent Synthesis of Quinoline-Focused Compound Libraries

The C7 iodine atom enables efficient Pd-catalyzed cross-coupling reactions , allowing researchers to generate diverse sets of 5-aryl-7-substituted quinolin-8-ols in a single step. This is particularly valuable for high-throughput screening library production or for SAR exploration in hit-to-lead programs.

Metal Chelation Studies with Enhanced CNS Penetration

The 8-hydroxyquinoline core confers metal-chelating properties [2], while the optimized logP (2.58) [3] balances solubility and blood-brain barrier permeability. The compound can be used to investigate metal dyshomeostasis in neurodegenerative models or to develop novel metalloenzyme inhibitors.

Procurement of a Well-Characterized Building Block for Reproducible Research

Researchers requiring a high-purity, batch-verified 5-arylquinolin-8-ol scaffold can rely on the 97% purity and QC documentation (NMR, HPLC, GC) provided by Bidepharm . This minimizes experimental variability and ensures consistency across biological assays or synthetic transformations.

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